molecular formula C11H15N B1283219 3-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 111422-13-0

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1283219
CAS No.: 111422-13-0
M. Wt: 161.24 g/mol
InChI Key: DQJWABGLXUIRKS-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Ethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in the synthesis and metabolism of neurotransmitters. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as dopamine and serotonin . The interaction between this compound and MAO can influence the levels of these neurotransmitters in the brain, thereby affecting mood and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of dopamine receptors, which are crucial for the regulation of mood, cognition, and motor function . Additionally, it has been observed to affect the expression of genes involved in neuroprotection and neurotoxicity, highlighting its dual role in cellular health and disease.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of MAO, leading to increased levels of monoamines in the brain . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, this compound can activate certain signaling pathways that promote neuroprotection and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with both neuroprotective and neurotoxic effects, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing the risk of neurodegenerative diseases . At high doses, this compound can induce neurotoxicity, leading to cell death and impaired motor function. These dosage-dependent effects highlight the importance of careful dosing in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of neurotransmitters. This compound can be metabolized by enzymes such as cytochrome P450 and MAO, leading to the formation of various metabolites . These metabolic pathways are crucial for the regulation of the levels of this compound and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of this compound in these compartments can affect its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure . Another approach includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific ethyl substitution at the third position, which can influence its biological activity and chemical reactivity. This substitution may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

3-ethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJWABGLXUIRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554595
Record name 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111422-13-0
Record name 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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